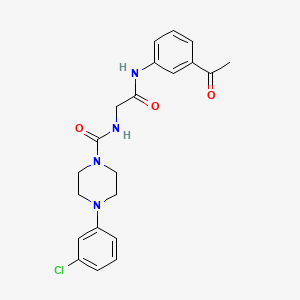

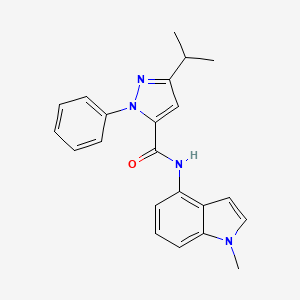

![molecular formula C18H15Cl2N3O2 B12168296 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168296.png)

2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichlor-N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamid ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern enthält, der für seine vielfältigen biologischen Aktivitäten bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Dichlor-N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamid umfasst typischerweise die folgenden Schritte:

Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern kann durch die Kondensation von o-Phenylendiamin mit einer Carbonsäure oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Tetrahydrofurangruppe: Die Tetrahydrofurangruppe kann über eine nucleophile Substitutionsreaktion eingeführt werden, bei der eine geeignete Abgangsgruppe am Benzimidazol-Kern durch die Tetrahydrofuran-Einheit ersetzt wird.

Chlorierung: Die Chlorierung des aromatischen Rings kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid unter kontrollierten Bedingungen erreicht werden.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Amidbindung zwischen dem Benzimidazol-Derivat und 2,4-Dichlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzimidazole core is replaced by the tetrahydrofuran moiety.

Chlorination: The chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Kern, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder andere reduzierbare funktionelle Gruppen im Molekül abzielen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile wie Amine oder Thiole können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Benzimidazol-N-Oxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten ergeben können.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlor-N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als Antikrebs-, Antiviral- und antimikrobielles Mittel untersucht, da der Benzimidazol-Kern biologisch aktiv ist.

Biologie: Die Verbindung kann als Sonde zur Untersuchung verschiedener biologischer Pfade und Interaktionen verwendet werden.

Pharmakologie: Sie wird auf ihre potenziellen therapeutischen Wirkungen und ihren Wirkmechanismus in verschiedenen Krankheitsmodellen untersucht.

Industrie: Die Verbindung kann als Zwischenprodukt bei der Synthese anderer bioaktiver Moleküle und Arzneimittel verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dichlor-N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Benzimidazol-Kern ist dafür bekannt, an verschiedene biologische Makromoleküle zu binden und ihre Aktivität zu modulieren. Dies kann zur Hemmung der Enzymaktivität, zur Störung von Protein-Protein-Wechselwirkungen oder zur Veränderung zellulärer Signalwege führen.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, modulating their activity. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(Tetrahydrofuran-2-ylmethoxy)benzamid

- 2,6-Dichlor-N-(2-(Cyclopropancarboxamido)pyridin-4-yl)benzamid

Einzigartigkeit

2,4-Dichlor-N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamid ist aufgrund des Vorhandenseins sowohl des Benzimidazol-Kerns als auch der Tetrahydrofuran-Einheit einzigartig, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen. Diese Kombination findet man nicht häufig in anderen ähnlichen Verbindungen, was sie zu einem wertvollen Molekül für die weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C18H15Cl2N3O2 |

|---|---|

Molekulargewicht |

376.2 g/mol |

IUPAC-Name |

2,4-dichloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |

InChI |

InChI=1S/C18H15Cl2N3O2/c19-10-3-5-12(13(20)8-10)18(24)21-11-4-6-14-15(9-11)23-17(22-14)16-2-1-7-25-16/h3-6,8-9,16H,1-2,7H2,(H,21,24)(H,22,23) |

InChI-Schlüssel |

MTJWNJSMSYMINH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12168214.png)

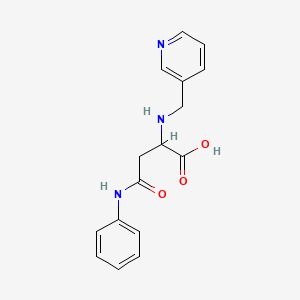

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)

![propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)

![ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate](/img/structure/B12168225.png)

![{(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12168230.png)

![1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12168256.png)

![3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane](/img/structure/B12168274.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)